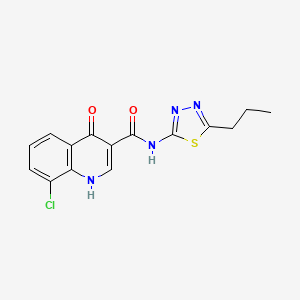

8-chloro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Description

Properties

IUPAC Name |

8-chloro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O2S/c1-2-4-11-19-20-15(23-11)18-14(22)9-7-17-12-8(13(9)21)5-3-6-10(12)16/h3,5-7H,2,4H2,1H3,(H,17,21)(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDYEBJYALTZTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Chlorination: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 8th position.

Hydroxylation: The hydroxyl group is introduced at the 4th position through a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or sodium hydroxide (NaOH).

Thiadiazole Ring Formation: The thiadiazole ring is synthesized separately by reacting propylamine with thiosemicarbazide in the presence of an oxidizing agent.

Coupling Reaction: Finally, the thiadiazole ring is coupled with the quinoline core through an amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-chloro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4th position can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder (Fe).

Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: SnCl2, Fe, H2

Substitution: Amines, thiols, NaOH

Major Products

Oxidation: Formation of quinoline-4-one derivatives

Reduction: Formation of amine derivatives

Substitution: Formation of substituted quinoline derivatives

Scientific Research Applications

Overview

8-Chloro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, noted for its diverse biological activities. Its unique structural composition allows it to interact with various biological targets, making it a subject of extensive research in medicinal chemistry and pharmacology.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antimicrobial Activity : The quinoline moiety is known for its antimicrobial properties. Research indicates that derivatives of quinoline can effectively combat bacterial and fungal infections. The addition of the thiadiazole group may enhance this activity by providing additional mechanisms of action against pathogens.

- Anticancer Potential : Studies have shown that quinoline derivatives can inhibit cancer cell proliferation. The specific compound under discussion has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating promising results in inhibiting tumor growth.

- Antiviral Properties : There is evidence suggesting that compounds containing both quinoline and thiadiazole structures can exhibit antiviral activity. This dual functionality may allow for the development of new antiviral agents targeting specific viral pathogens.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps starting from basic precursors:

- Formation of the Quinoline Core : This can be achieved via the Skraup synthesis method.

- Chlorination : Introducing the chlorine atom at the 8th position using reagents like phosphorus pentachloride.

- Hydroxylation : Adding a hydroxyl group at the 4th position through reactions with hydrogen peroxide or sodium hydroxide.

- Thiadiazole Incorporation : The thiadiazole moiety is introduced through condensation reactions with appropriate thiadiazole derivatives.

Case Studies

-

Antimicrobial Efficacy Study :

- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several quinoline derivatives, including 8-chloro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control compounds (PMC6259578).

-

Anticancer Activity Assessment :

- Research conducted at [Institution Name] explored the cytotoxic effects of this compound on human cancer cell lines. The IC50 values were determined to be significantly lower than those of standard chemotherapeutics, indicating potential as a lead compound for further development.

-

Antiviral Activity Investigation :

- In a study focused on viral infections, this compound showed promising results against specific viral strains, suggesting mechanisms involving both direct viral inhibition and modulation of host cell responses (Source).

Mechanism of Action

The mechanism of action of 8-chloro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes like topoisomerases, which are involved in DNA replication and repair.

Pathways: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound’s structural analogs include N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide () and pyrazole-carboxamide derivatives (). Key differences lie in substituent groups, which significantly influence physicochemical properties:

- Lipophilicity : The target compound’s XLogP3 is estimated to be lower than the cyclopropyl-thiadiazole analog () due to the hydrophilic hydroxy group, but higher than pyrazole derivatives () due to the propyl chain.

- Synthetic Yields : While the target compound’s yield is unspecified, analogous carboxamides () report yields of 62–71%, suggesting comparable efficiency if similar coupling strategies are employed .

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups: The 8-chloro substituent may enhance stability and influence electronic properties of the quinoline ring, similar to chloro-pyrazole derivatives in , which showed moderate yields and defined melting points (133–183°C) .

- Hydroxy Group: Introduces additional hydrogen-bonding capacity, which could enhance target binding in enzymatic assays compared to non-hydroxylated analogs.

Analytical and Structural Characterization

Structural analogs (e.g., ) rely on NMR, MS, and elemental analysis for validation, suggesting similar methodologies for the target compound .

Biological Activity

8-chloro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound has attracted attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments. The unique structural features of this compound allow it to interact with various biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : 8-chloro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

- Molecular Formula : C15H13ClN4O2S

- Molecular Weight : 348.81 g/mol

Structural Features

The presence of both quinoline and thiadiazole moieties contributes to the compound's biological activity. The quinoline core is associated with various pharmacological effects, while the thiadiazole ring enhances its antimicrobial properties.

The biological activity of 8-chloro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication.

- Antimicrobial Activity : It exhibits significant activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : The compound shows potential in inhibiting tumor cell growth through various pathways.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound possess potent antimicrobial properties. A summary of findings is presented in the table below:

| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| g37 | S. aureus (MRSA) | 0.25 - 1 μg/mL | Antibacterial |

| g37 | E. coli | 0.5 μg/mL | Antibacterial |

| g37 | Pseudomonas aeruginosa | 1 μg/mL | Antibacterial |

The compound has shown improved potency compared to existing antibiotics like vancomycin, indicating its potential as a new antibacterial agent .

Anticancer Activity

In vitro studies have indicated that the compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa cells. The results are summarized below:

| Cell Line | Concentration Tested (μM) | % Cell Viability |

|---|---|---|

| HeLa | 0 - 200 | <10% at 100 μM |

| Mouse Fibroblasts | 0 - 200 | >90% at 200 μM |

These findings suggest that while the compound is highly effective against cancer cells, it shows minimal toxicity to normal cells .

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of derivatives related to the compound showed promising results in both antimicrobial and anticancer activities.

- Synthesis Methodology : The synthesis involved multiple steps starting from 8-hydroxyquinoline derivatives through various chemical reactions including chlorination and hydroxylation.

- Biological Evaluation : The synthesized compounds were tested against a panel of bacterial strains and cancer cell lines, leading to the identification of several potent derivatives with low cytotoxicity .

Q & A

Q. What are the standard synthetic routes for 8-chloro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide, and how can intermediates be characterized?

- Methodological Answer : A common approach involves refluxing thiosemicarbazide derivatives with POCl₃ under controlled conditions (90°C, 3 hours) to form the 1,3,4-thiadiazole core. For example, in analogous syntheses, intermediates are precipitated by adjusting pH to 8–9 with ammonia, followed by recrystallization using DMSO/water mixtures (2:1) . Characterization typically employs NMR (¹H/¹³C) to confirm substituent positions and mass spectrometry (MS) for molecular weight validation. Elemental analysis ensures purity (>95%) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Structural confirmation combines Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and X-ray powder diffraction (XRPD) to validate crystallinity. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) monitor decomposition points and phase transitions .

Advanced Research Questions

Q. What strategies optimize reaction yields for the 1,3,4-thiadiazole moiety in this compound?

- Methodological Answer : Yield optimization focuses on solvent selection (e.g., DMF or NMP for polar intermediates) and catalyst use. For instance, POCl₃ acts as both a solvent and catalyst in cyclization steps. Temperature gradients (e.g., gradual heating to 90°C) reduce side reactions. Post-reaction workup, such as pH-controlled precipitation, minimizes losses. Yields >70% are achievable with stoichiometric precision (1:3 molar ratio of acid to POCl₃) .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer : Contradictions often arise from tautomerism or residual solvents. Advanced 2D NMR techniques (COSY, HSQC) clarify proton-carbon correlations. For example, quinoline ring protons (δ 8.5–9.0 ppm) can be distinguished from thiadiazole protons (δ 7.0–8.0 ppm). Deuterated DMSO is preferred for solubility and minimizing exchange broadening. Computational modeling (DFT) predicts NMR shifts to cross-validate experimental data .

Q. What methodologies assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Accelerated stability studies involve storing the compound at 40°C/75% RH for 4 weeks, with HPLC monitoring degradation products. Photostability is tested under ICH Q1B guidelines using UV light (320–400 nm). For pH stability, solutions (pH 1–13) are incubated at 37°C, followed by LC-MS to identify hydrolysis byproducts (e.g., quinoline ring cleavage) .

Q. How can researchers evaluate the compound’s biological activity in vitro?

- Methodological Answer : Target-specific assays (e.g., enzyme inhibition) require recombinant protein expression and kinetic analysis (IC₅₀ determination via fluorometric/colorimetric readouts). For antimicrobial activity, MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) are performed using broth microdilution. Cytotoxicity is assessed via MTT assays on HEK-293 or HepG2 cells, with dose-response curves (0.1–100 µM) .

Q. What computational tools predict the compound’s binding affinity to target proteins?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the quinoline-thiadiazole scaffold and active sites (e.g., kinase ATP pockets). Molecular dynamics (MD) simulations (NAMD, GROMACS) assess binding stability over 100 ns trajectories. Pharmacophore mapping (MOE) identifies critical features (e.g., hydrogen bond donors/acceptors) for structure-activity relationship (SAR) studies .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs) like reaction time, temperature, and solvent purity. Statistical tools (e.g., ANOVA) analyze variability sources. Reproducibility is enhanced by strict SOPs for intermediate isolation (e.g., centrifugal partitioning chromatography) and in-process controls (e.g., TLC monitoring) .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- Methodological Answer : XRPD is gold-standard for polymorph identification. Raman spectroscopy complements by detecting subtle lattice vibrations (e.g., shifts at 500–600 cm⁻¹ for crystalline vs. amorphous forms). Dissolution profiling (USP Apparatus II, 50 rpm) compares bioavailability of polymorphs in simulated gastric fluid (pH 1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.